1-(5-Bromo-2-methoxyphenyl)adamantane
Overview
Description
1-(5-Bromo-2-methoxyphenyl)adamantane is an organic compound with the molecular formula C17H21BrO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, and contains a bromine atom and a methoxy group attached to a phenyl ring.
Preparation Methods
The synthesis of 1-(5-Bromo-2-methoxyphenyl)adamantane typically involves the bromination of 2-methoxyphenyladamantane. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .
Chemical Reactions Analysis
1-(5-Bromo-2-methoxyphenyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions. Common reagents for these reactions include sodium hydroxide, ammonia, and thiols.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-(5-hydroxy-2-methoxyphenyl)adamantane, while oxidation of the methoxy group would produce 1-(5-bromo-2-formylphenyl)adamantane .
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)adamantane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)adamantane depends on its specific application. In biological systems, it may interact with proteins, enzymes, or receptors through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The bromine and methoxy groups can participate in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(5-Bromo-2-methoxyphenyl)adamantane can be compared with other adamantane derivatives, such as:
1-Bromoadamantane: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
1-(2-Methoxyphenyl)adamantane: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
1-(5-Chloro-2-methoxyphenyl)adamantane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and interactions due to the different electronegativity and size of chlorine compared to bromine.
The uniqueness of this compound lies in its combination of the bromine and methoxy groups, which provide distinct chemical and physical properties that can be exploited in various applications .
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrO/c1-19-16-3-2-14(18)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAMHHZQONQBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391054 | |
Record name | 1-(5-bromo-2-methoxyphenyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104224-63-7 | |
Record name | 2-(1-Adamantyl)-4-bromoanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104224-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-bromo-2-methoxyphenyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-Brom-2-methoxyphenyl)adamantan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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